molecular formula C23H29ClN2O3S B11339288 N-(4-butylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-butylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339288
M. Wt: 449.0 g/mol
InChI Key: ZKTSIMPRJLGMJM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety. Its molecular formula is C22H28ClNO3S.

Preparation Methods

The synthesis of N-(4-butylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorobenzyl Moiety: This step involves the reaction of the intermediate compound with 3-chlorobenzyl chloride under suitable conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-butylphenyl isocyanate.

Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as flow microreactors for more efficient and sustainable synthesis .

Chemical Reactions Analysis

N-(4-butylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions .

Scientific Research Applications

N-(4-butylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group may act as an electron acceptor, facilitating interactions with negatively charged sites on proteins or other biomolecules. The piperidine ring may enhance the compound’s binding affinity to its targets, while the chlorobenzyl moiety may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H29ClN2O3S

Molecular Weight

449.0 g/mol

IUPAC Name

N-(4-butylphenyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S/c1-2-3-5-18-8-10-22(11-9-18)25-23(27)20-12-14-26(15-13-20)30(28,29)17-19-6-4-7-21(24)16-19/h4,6-11,16,20H,2-3,5,12-15,17H2,1H3,(H,25,27)

InChI Key

ZKTSIMPRJLGMJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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